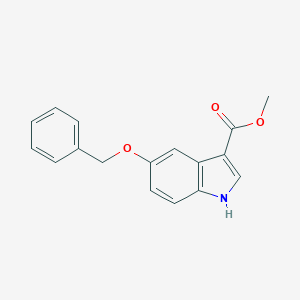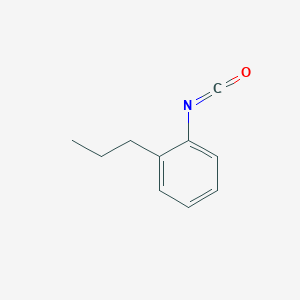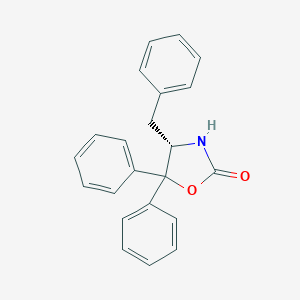
4-溴-2-(氯甲基)噻吩
描述
“4-Bromo-2-(chloromethyl)thiophene” is a chemical compound with the CAS Number: 170859-70-8. It has a molecular weight of 211.51 and its molecular formula is C5H4BrClS .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-2-(chloromethyl)thiophene” were not found in the search results, thiophenes can generally be synthesized through various methods. For instance, one method involves the phosphine-free direct C-H arylation of thiophenes at C2 . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K .Molecular Structure Analysis
The InChI code for “4-Bromo-2-(chloromethyl)thiophene” is 1S/C5H5BrClS/c6-4-1-5(2-7)8-3-4/h1,3,8H,2H2 . The average mass is 211.507 Da and the monoisotopic mass is 209.890549 Da .Physical And Chemical Properties Analysis
“4-Bromo-2-(chloromethyl)thiophene” is a solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, and in a freezer, under -20C .科学研究应用
Medicinal Chemistry
Thiophene-based analogs, including 4-Bromo-2-(chloromethyl)thiophene, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of sulfur in the thiophene ring contributes to their effectiveness in this application .
Organic Semiconductors
Thiophene-mediated molecules, including 4-Bromo-2-(chloromethyl)thiophene, have a prominent role in the advancement of organic semiconductors . Their unique electronic properties make them suitable for this application .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Their ability to transport charge makes them ideal for this application .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . Their ability to emit light when an electric current is applied makes them suitable for this application .
Pharmacological Properties
Molecules with the thiophene ring system, including 4-Bromo-2-(chloromethyl)thiophene, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Electrochemical Reduction
4-Bromo-2-(chloromethyl)thiophene has been used in the electrochemical reduction of a number of mono- and dihalothiophenes at carbon cathodes in dimethylformamide containing tetramethylammonium perchlorate by cyclic voltammetry and controlled-potential electrolysis .
Synthesis of Functionalized Polyhalogenated Thiophene Derivatives
4-Bromo-2-(chloromethyl)thiophene can be synthesized from 2,4-dibromothiophene according to the literature procedure by the action of LDA followed by the treatment with C 2 Cl 6 .
安全和危害
作用机制
Target of Action
4-Bromo-2-(chloromethyl)thiophene is a chemical compound used in organic synthesis It’s known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
The mode of action of 4-Bromo-2-(chloromethyl)thiophene is primarily through its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 4-Bromo-2-(chloromethyl)thiophene may participate, is a key biochemical pathway. This reaction is widely applied in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Result of Action
The primary result of the action of 4-Bromo-2-(chloromethyl)thiophene is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the compounds synthesized using this reagent.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(chloromethyl)thiophene can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base .
属性
IUPAC Name |
4-bromo-2-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-4-1-5(2-7)8-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVYZZZKLTMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624425 | |
| Record name | 4-Bromo-2-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170859-70-8 | |
| Record name | 4-Bromo-2-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
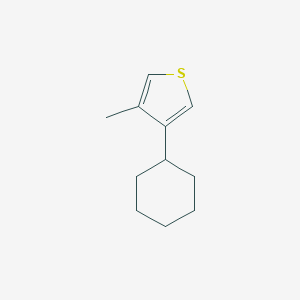
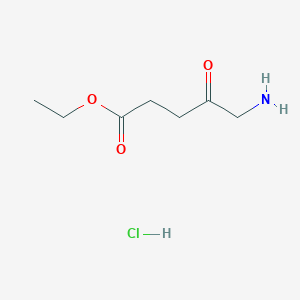
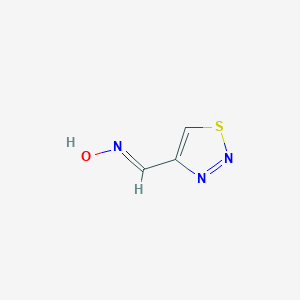
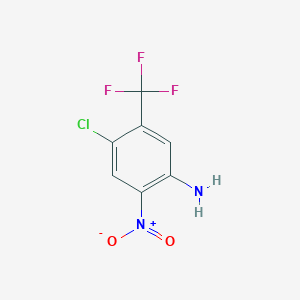
![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
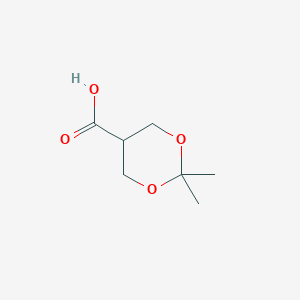
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
